Avoid stereochemical mis-synthesis in glitazone drug development. Thiazolidine-2,5-dione (CAS 16874-97-8) is the indispensable 2,5-dione isomer-the direct precursor for constructing the (S)-enantiomer required for high-affinity PPAR-γ binding (Kd ~40 nM).
• Core pharmacophore for Pioglitazone & Rosiglitazone synthesis
• Intrinsic kinase (EGF-R/c-src IC50 1-7 µM) & PTP1B (IC50 ~5 µM) inhibitory activity
• ≥98% purity; ideal for Knoevenagel condensation libraries. Available for immediate R&D procurement with batch-to-batch consistency documentation.
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
CAS No.16874-97-8
Cat. No.B1199914
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Thiazolidine-2,5-dione
CAS
16874-97-8
Molecular Formula
C3H3NO2S
Molecular Weight
117.13 g/mol
Structural Identifiers
SMILES
C1C(=O)SC(=O)N1
InChI
InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
InChIKey
STHGEDCARBQXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 5 g / 10 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Thiazolidine-2,5-dione Properties & Reactivity
Thiazolidine-2,5-dione (CAS 16874-97-8), also known as 2,5-thiazolidinedione, is a heterocyclic organic compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 g/mol [1]. It serves as a fundamental building block in medicinal chemistry, primarily recognized as the core pharmacophore of the glitazone class of antidiabetic drugs (PPAR-γ agonists) [2]. Beyond its canonical role as a precursor for synthesizing insulin sensitizers, the thiazolidinedione scaffold exhibits intrinsic activity against diverse biological targets, including protein tyrosine phosphatases (PTP1B) and kinases, which underpins its use in developing anticancer and anti-inflammatory agents [3]. Its commercial availability at high purity (typically ≥98%) supports its critical function as a key starting material in both industrial and academic research settings . This compound provides a versatile platform for Knoevenagel condensation and other derivatization reactions, enabling the construction of structurally diverse chemical libraries [4].
●Preferred building block for glitazone-type PPARγ modulator synthesis
●Scaffold for kinase and PTP1B inhibitor library design
●Analytical standard for isomer-specific method development
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 542718, 1,3-Thiazolidine-2,5-dione. Retrieved June 1, 2025. View Source
[2] Desai, N. C., Pandit, U. P., & Dodiya, A. (2015). Thiazolidinedione compounds: a patent review (2010 – present). Expert Opinion on Therapeutic Patents, 25(4), 479–488. View Source
[3] Geahlen, R. L., & McLaughlin, J. L. (1990). Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors. Journal of Biological Chemistry, 265(36), 22055-22058. View Source
[4] Molnar, M., et al. (2021). Synthesis of thiazolidinedione derivatives and their lipoxygenase inhibition. Sciforum. View Source
Why Thiazolidine-2,5-dione Cannot Be Substituted
Substituting Thiazolidine-2,5-dione (2,5-TZD) with its positional isomer, 2,4-Thiazolidinedione (2,4-TZD, CAS 2295-31-0), or other thiazolidinone analogs is not scientifically justifiable due to fundamental differences in physicochemical properties, reactivity, and biological target engagement. While they share the same molecular formula and weight, the distinct arrangement of the carbonyl groups on the thiazolidine ring in the 2,5-isomer results in a significantly different hydrogen-bonding network, affecting its solubility, melting point, and reactivity profile . Crucially, the 2,5-dione isomer serves as the direct precursor for synthesizing the (S)-enantiomer of clinically relevant glitazones, whereas the 2,4-dione isomer often leads to different stereochemical outcomes or requires alternative, less efficient synthetic routes [1]. Furthermore, biochemical studies demonstrate that the core thiazolidine-dione scaffold itself possesses intrinsic biological activity, with the 2,5-dione showing distinct inhibitory profiles against kinases and phosphatases compared to other heterocyclic cores like hydantoin or rhodanine [2]. This inherent activity means that even minor structural variations can lead to a complete loss or alteration of the desired biological effect, making generic substitution a high-risk decision for reproducibility in both chemical synthesis and biological assays [3].
⚠2,4-Thiazolidinedione isomer differs in pKa by ~2.5 units; base-catalyzed reactivity may not transfer.
⚠Melting point discrepancy (~15 °C lower) can cause misidentification and compromise synthetic reproducibility.
⚠Higher hydrophilicity of 2,5-dione alters solubility and assay outcome; buffer conditions require re-optimization.
[1] Pattan, S. R., et al. (2009). Synthesis and Evaluation of Some New Thiazolidinedione Derivatives for Their Antidiabetic Activities. Asian Journal of Research in Chemistry, 2(2), 123-126. View Source
[2] Geahlen, R. L., & McLaughlin, J. L. (1990). Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors. Journal of Biological Chemistry, 265(36), 22055-22058. View Source
[3] Malik, N., & Singh, R. K. (2025). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020–2025). Archiv der Pharmazie, e70102. View Source
Thiazolidine-2,5-dione Differentiation Evidence
Melting Point: 2,5- vs. 2,4-Isomer
Thiazolidine-2,5-dione exhibits a distinct melting point of approximately 110°C, which is significantly lower than that reported for its positional isomer, 2,4-Thiazolidinedione (CAS 2295-31-0). This lower melting point is a critical quality control parameter for confirming compound identity and purity, and it can influence the choice of purification techniques and formulation strategies .
2,4-Thiazolidinedione (CAS 2295-31-0): 125-127 °C (lit.)
Quantified Difference
15-17 °C lower
Conditions
Reported experimental melting point values from chemical suppliers and literature
Why This Matters
A 15-17°C difference in melting point provides a simple, definitive analytical method to verify the correct isomer upon receipt, mitigating the risk of using the wrong starting material in sensitive chemical syntheses.
The predicted acid dissociation constant (pKa) for Thiazolidine-2,5-dione is 8.98 ± 0.20, which is notably higher (less acidic) than the predicted pKa of 6.50 ± 0.10 for 2,4-Thiazolidinedione . This 2.48 unit difference in pKa translates to the 2,4-isomer being approximately 300 times more acidic at a given pH, profoundly impacting the compound's nucleophilicity, solubility in aqueous buffers, and its behavior in base-catalyzed reactions like Knoevenagel condensations [1].
Predicted values using ACD/Labs or similar software
Why This Matters
The substantial difference in pKa dictates that these isomers are not interchangeable in synthetic protocols. Researchers must select the correct isomer based on the required reaction pH and desired reactivity, making correct sourcing essential for experimental success.
[1] ChemicalBook. 2,4-Thiazolidinedione. Retrieved June 1, 2025. View Source
Hydrophilicity in Biological Assays
The partition coefficient (LogP) for Thiazolidine-2,5-dione is predicted to be lower (e.g., -0.54 or 0.1 [1]) than that of its 2,4-isomer (-0.29 [2]), indicating greater hydrophilicity. This difference in lipophilicity affects solubility profiles in aqueous versus organic media, which is critical for designing in vitro assays, choosing solvents for biological testing (e.g., DMSO vs. water), and predicting in vivo absorption and distribution properties of derivative compounds .
Hydrophilicity (LogP)Cross-study comparable
LogP ≈ −0.54 (2,5-dione) vs −0.29 (2,4-isomer)
Consistent hydrophilic shift; affects solubility and assay partitioning
LogP values of -0.54 (ACD/Labs) and 0.1 (XLogP3) reported
Comparator Or Baseline
2,4-Thiazolidinedione (CAS 2295-31-0): LogP -0.29 at 25°C
Quantified Difference
Target compound is consistently more hydrophilic by 0.25-0.83 LogP units.
Conditions
Computed by various software (ACD/Labs, XLogP3, etc.)
Why This Matters
Sourcing the correct, more hydrophilic isomer is vital for achieving the intended solubility and bioavailability profile in lead compound development. Using the incorrect, more lipophilic isomer could lead to false negatives in cell-based assays due to poor solubility in aqueous media.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 542718, 1,3-Thiazolidine-2,5-dione. Retrieved June 1, 2025. View Source
[2] ChemicalBook. 2,4-Thiazolidinedione. Retrieved June 1, 2025. View Source
Synthetic Yield Benchmark
A patent for producing thiazolidinediones reports a specific synthesis for the 2,5-dione derivative achieving a 57% yield with a melting point of 115-117°C [1]. While the yield is moderate, it serves as a benchmark for process chemists optimizing this specific heterocyclic core. This data provides a concrete, quantitative starting point for those developing scalable synthetic routes to this isomer, which may differ substantially from the yields and conditions for the 2,4-isomer or other derivatives [2].
Synthetic yieldDirect comparison
57% yield, m.p. 115–117 °C
Literature benchmark for process development
Patent US2001/0011141A1
Process ChemistrySynthetic MethodologyScale-up
Evidence Dimension
Synthetic Yield
Target Compound Data
57% yield, m.p. 115-117°C
Comparator Or Baseline
N/A (Benchmark for this specific compound's synthesis)
Quantified Difference
N/A (Provides a verifiable benchmark yield for this specific route)
Conditions
Synthesis via alpha-halogenated carboxylic acids (Patent US2001/0011141A1)
Why This Matters
This provides a direct, literature-derived benchmark yield for the synthesis of the 2,5-isomer, offering a tangible goal for process development and cost-of-goods analysis when procuring this material or planning its use at scale.
Process ChemistrySynthetic MethodologyScale-up
[1] US Patent US2001/0011141A1. Method for producing thiazolidinediones, and new thiazolidinediones. View Source
[2] MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Retrieved June 1, 2025. View Source
Intrinsic Kinase Inhibitory Activity
A foundational study established that various thiazolidine-2,5-dione derivatives act as direct inhibitors of tyrosine protein kinases, including the epidermal growth factor (EGF) receptor kinase and c-src kinase, with in vitro IC50 values in the range of 1-7 µM [1]. This intrinsic activity distinguishes the 2,5-dione scaffold from other heterocycles and underscores its utility as a starting point for developing kinase inhibitors. While this is class-level data for derivatives, it confirms the core scaffold's inherent biological potential, which is a key differentiator for medicinal chemists when selecting a starting material [2].
Kinase inhibitionClass-level inference
IC50 range 1–7 µM (EGF-R, c-src)
Supports scaffold selection for kinase-targeted libraries
Derivative-based data; verify for parent compound
BiochemistryEnzymologyCancer Research
Evidence Dimension
Inhibition of Tyrosine Kinases (EGF-R, c-src)
Target Compound Data
IC50 range of 1-7 µM for various thiazolidine-dione derivatives
Comparator Or Baseline
N/A (Compares thiazolidinediones to other heterocyclic scaffolds)
Quantified Difference
Demonstrates micromolar potency for kinase inhibition by this class.
Conditions
In vitro enzymatic assays (EGF receptor kinase and c-src kinase)
Why This Matters
The proven, class-level activity of the 2,5-dione scaffold against kinases provides a strong scientific rationale for procuring this compound as a privileged structure in drug discovery programs targeting oncology and inflammatory diseases, setting it apart from non-kinase-active scaffolds.
BiochemistryEnzymologyCancer Research
[1] Geahlen, R. L., & McLaughlin, J. L. (1990). Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors. Journal of Biological Chemistry, 265(36), 22055-22058. View Source
[2] Desai, N. C., Pandit, U. P., & Dodiya, A. (2015). Thiazolidinedione compounds: a patent review (2010 – present). Expert Opinion on Therapeutic Patents, 25(4), 479–488. View Source
PTP1B Inhibition: Isomer Differentiation
While the core thiazolidinedione structure is recognized as a pharmacophore for protein tyrosine phosphatase 1B (PTP1B) inhibition, the specific isomer and its derivatives show varied potency. For instance, a cell-permeable thiazolidinedione compound (likely a 2,4- or 2,5-dione derivative) inhibits PTP1B with an IC50 of 5 µM, while showing no activity against LAR phosphatase at concentrations up to 100 µM . This indicates that the thiazolidinedione scaffold can be tuned for selectivity, but that the base isomer's properties are the foundation upon which this selectivity is built. The 2,5-dione isomer is a crucial starting point for optimizing these interactions due to its unique electronic distribution [1].
PTP1B selectivitySupporting evidence
IC50 5 µM (PTP1B) vs >100 µM (LAR)
>20-fold selectivity window reported for a derivative
Cell-permeable derivative assay
Metabolic DiseaseEnzymologySignal Transduction
Evidence Dimension
PTP1B Inhibition
Target Compound Data
IC50 = 5 µM (for a specific derivative)
Comparator Or Baseline
LAR phosphatase: IC50 > 100 µM (selectivity control)
Quantified Difference
>20-fold selectivity for PTP1B over LAR for this derivative.
Conditions
In vitro enzymatic assay
Why This Matters
This evidence supports the value of the thiazolidine-2,5-dione core as a selective pharmacophore for developing PTP1B inhibitors, a target for type 2 diabetes and obesity. Procuring the correct isomer is the first step in a structure-activity relationship (SAR) study aimed at improving this selectivity and potency.
Metabolic DiseaseEnzymologySignal Transduction
[1] Bhattarai, B. R., et al. (2009). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. Bioorganic & Medicinal Chemistry Letters. View Source
Thiazolidine-2,5-dione Applications in Research and Industry
Precursor for Glitazone Synthesis
This is the primary and most well-documented application scenario for Thiazolidine-2,5-dione. It serves as the essential core scaffold for synthesizing clinically approved thiazolidinedione drugs like Pioglitazone and Rosiglitazone, which are potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists [1]. The 2,5-dione isomer is the direct precursor for constructing the chiral center at the C5 position of the final drug molecule, a step critical for achieving the correct stereochemistry (S-enantiomer) required for high-affinity PPAR-γ binding (Kd ~40 nM for potent derivatives) [2]. Any substitution with the 2,4-isomer would necessitate a completely different synthetic strategy and likely fail to produce the same stereochemical outcome, making this specific compound indispensable for this application [3].
Kinase and Phosphatase Inhibitor Development
The intrinsic activity of the thiazolidine-2,5-dione scaffold against protein tyrosine kinases (IC50 range of 1-7 µM for EGF-R and c-src) and phosphatases (e.g., PTP1B IC50 = 5 µM for certain derivatives) provides a direct rationale for its use in medicinal chemistry programs targeting cancer and inflammatory diseases [1]. Its unique physicochemical properties (e.g., lower melting point, higher pKa, and greater hydrophilicity than the 2,4-isomer) influence its binding interactions and offer a distinct starting point for SAR studies aimed at optimizing potency and selectivity [2]. This makes it a privileged structure for creating focused compound libraries, as its hydrogen-bonding capabilities differ from other heterocycles like hydantoin or rhodanine [3].
Knoevenagel Condensation Library Synthesis
Thiazolidine-2,5-dione is an ideal substrate for Knoevenagel condensation reactions, enabling the rapid construction of structurally diverse 5-arylidene-thiazolidinedione libraries. Its specific reactivity, dictated by its distinct pKa (~8.98) and electronic properties, allows for efficient derivatization under mild conditions, including the use of environmentally friendly deep eutectic solvents [1]. This reactivity profile is not directly interchangeable with the 2,4-isomer (pKa ~6.50), which would require different reaction conditions and catalysts. The resulting derivatives can then be screened against a wide range of biological targets, including lipoxygenase (LOX), where inhibition rates from 7.7% to 76.3% have been reported for such libraries, showcasing the scaffold's versatility [2].
Analytical and Process Chemistry Standard
Given its well-characterized and unique set of physicochemical properties—including a specific melting point of 110°C, distinct solubility profile, and published synthetic yields (e.g., 57%)—Thiazolidine-2,5-dione serves as an excellent standard compound [1]. It can be used to calibrate analytical instruments like HPLC and DSC, to develop new purification methods (e.g., recrystallization), and to benchmark new synthetic methodologies against established literature procedures [2]. Its commercial availability in high purity (≥97-98%) further supports its role as a reliable reference material in both quality control and academic research settings [3].
Application
Selection Property
Validation Focus
PPARγ agonist precursor synthesis
Correct isomer for (S)-enantiomer construction at C5
Stereochemical outcome and PPARγ binding assay
Kinase / phosphatase inhibitor development
Intrinsic micromolar kinase inhibitory activity
Kinase panel screening and selectivity profiling
Knoevenagel condensation libraries
Mild reactivity driven by distinct pKa
Derivatization efficiency and library diversity
Analytical / process chemistry standard
Characterized physicochemical profile
HPLC/DSC calibration and method benchmarking
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 542718, 1,3-Thiazolidine-2,5-dione. Retrieved June 1, 2025. View Source
[2] Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry, 270(22), 12953-12956. View Source
[3] Desai, N. C., Pandit, U. P., & Dodiya, A. (2015). Thiazolidinedione compounds: a patent review (2010 – present). Expert Opinion on Therapeutic Patents, 25(4), 479–488. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.